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molecular formula C12H14BrClO3 B1463423 tert-Butyl (2-bromo-4-chlorophenoxy)acetate CAS No. 779328-99-3

tert-Butyl (2-bromo-4-chlorophenoxy)acetate

Cat. No. B1463423
M. Wt: 321.59 g/mol
InChI Key: PBGCUYUOWOSVGT-UHFFFAOYSA-N
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Patent
US08158820B2

Procedure details

tert-Butyl bromoacetate (2.6 ml) was added to a stirred mixture of 4-bromo-2-chlorophenol (3 g) and potassium carbonate (6.2 g) in DMF (40 ml) at RT. After 16 h the reaction was partitioned between diethylether and water, the organics separated, dried and evaporated under reduced pressure. The residue was purified by chromatography on silica eluting with 4% EtOAc/iso-hexane. Yield 4.05 g
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].[Br:10][C:11]1[CH:16]=[CH:15][C:14](O)=[C:13]([Cl:18])[CH:12]=1.C(=O)([O-])[O-:20].[K+].[K+]>CN(C=O)C>[C:6]([O:5][C:3](=[O:4])[CH2:2][O:20][C:16]1[CH:15]=[CH:14][C:13]([Cl:18])=[CH:12][C:11]=1[Br:10])([CH3:9])([CH3:8])[CH3:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.6 mL
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)Cl
Name
Quantity
6.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 16 h the reaction was partitioned between diethylether and water
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the organics separated, dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica eluting with 4% EtOAc/iso-hexane

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(COC1=C(C=C(C=C1)Cl)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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